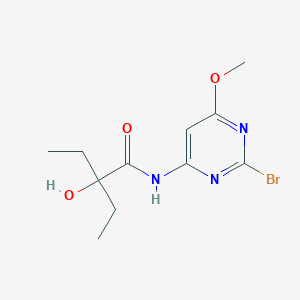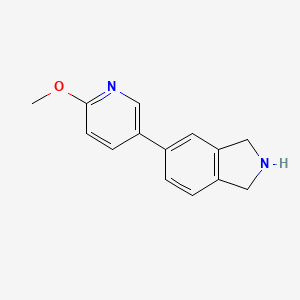
5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both a pyridine and an isoindole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-3-pyridinecarbaldehyde with a suitable isoindole precursor under basic conditions. For example, a one-pot Claisen-Schmidt condensation reaction can be employed, where 6-methoxy-3-pyridinecarbaldehyde is reacted with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one in the presence of sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and crystallization methods to obtain the desired product in high purity.
化学反应分析
Types of Reactions
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(6-hydroxypyridin-3-yl)-2,3-dihydro-1H-isoindole, while reduction of the pyridine ring can produce 5-(6-methoxypiperidin-3-yl)-2,3-dihydro-1H-isoindole.
科学研究应用
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The methoxy group can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The compound may act by inhibiting or activating these targets, thereby modulating various biological pathways. Detailed studies on its mechanism of action would involve biochemical assays and molecular docking studies to identify its precise targets and pathways.
相似化合物的比较
Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: This compound shares the methoxy-pyridine moiety but lacks the isoindole structure.
2,5-Dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide: This compound contains a similar pyridine structure but is part of a more complex benzoxazole system.
Uniqueness
The uniqueness of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole lies in its combination of the methoxy-pyridine and isoindole moieties, which can confer distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C14H14N2O/c1-17-14-5-4-12(9-16-14)10-2-3-11-7-15-8-13(11)6-10/h2-6,9,15H,7-8H2,1H3 |
InChI 键 |
PTPIXUCZCDWMHD-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=CC3=C(CNC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



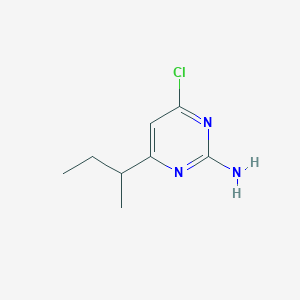
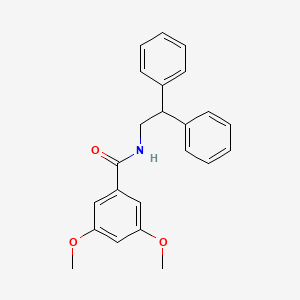
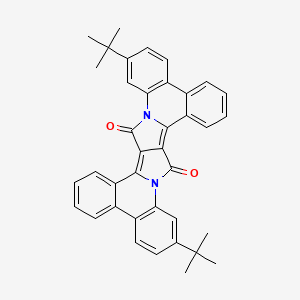
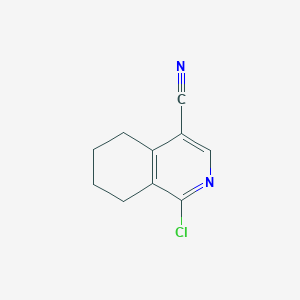
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
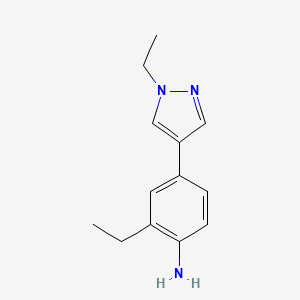
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)

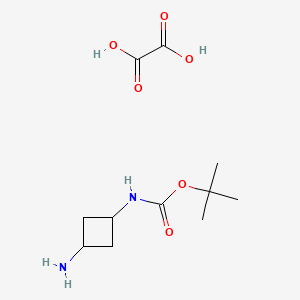

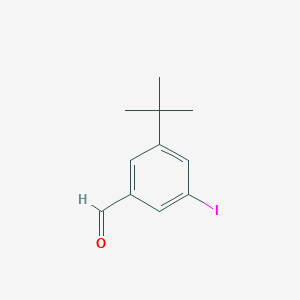
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
